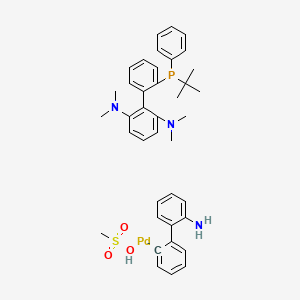
(t-Bu)PhCPhos Pd G3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (t-Bu)PhCPhos Pd G3 involves the coordination of tert-butylphenylphosphine ligands to a palladium center. The process typically includes the following steps:
Ligand Synthesis: tert-Butylphenylphosphine is synthesized through the reaction of tert-butyl chloride with phenylphosphine.
Complex Formation: The ligand is then coordinated to palladium(II) chloride in the presence of a base, such as sodium methanesulfonate, to form the this compound complex
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(t-Bu)PhCPhos Pd G3 is primarily used in various cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: Formation of C-N bonds.
Heck Reaction: Formation of C-C bonds.
Hiyama Coupling: Formation of C-C bonds.
Negishi Coupling: Formation of C-C bonds.
Sonogashira Coupling: Formation of C-C bonds.
Stille Coupling: Formation of C-C bonds.
Suzuki-Miyaura Coupling: Formation of C-C bonds
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, and various bases such as potassium carbonate and sodium methanesulfonate. The reactions are typically carried out in organic solvents like toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products
The major products formed from these reactions are arylated amines, alkenes, and other substituted aromatic compounds .
Aplicaciones Científicas De Investigación
(t-Bu)PhCPhos Pd G3 has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: Facilitates the modification of biomolecules for studying biological processes
Medicine: Plays a crucial role in the development of new drugs through the synthesis of bioactive compounds
Industry: Employed in the production of fine chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (t-Bu)PhCPhos Pd G3 involves the formation of an active palladium(0) species through reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the palladium center to the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
tBuXPhos Pd G3: Another third-generation Buchwald precatalyst with similar applications but different ligand structure.
BrettPhos Pd G3: Known for its efficiency in arylation reactions.
CPhos Pd G3: Used in similar cross-coupling reactions but with a different ligand environment.
Uniqueness
(t-Bu)PhCPhos Pd G3 stands out due to its exceptional stability, solubility in common organic solvents, and high reactivity in the arylation of sterically hindered primary amines. Its ability to accommodate bulky ligands and its long life in solution make it a preferred choice for many synthetic applications .
Propiedades
Fórmula molecular |
C39H47N3O3PPdS- |
|---|---|
Peso molecular |
775.3 g/mol |
Nombre IUPAC |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C26H33N2P.C12H10N.CH4O3S.Pd/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h8-19H,1-7H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
OZIFSKXMWZAJSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



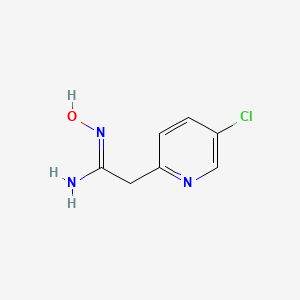
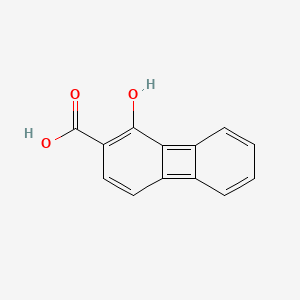
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
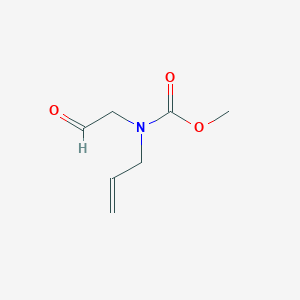
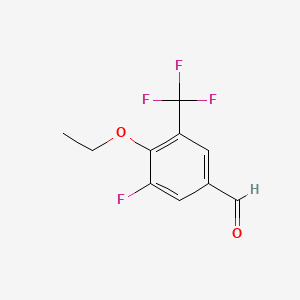
![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
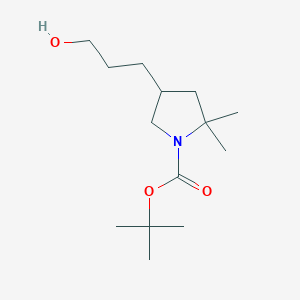

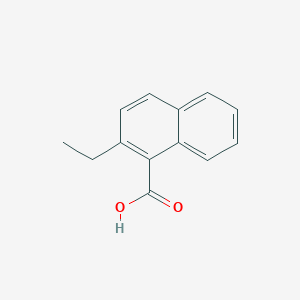

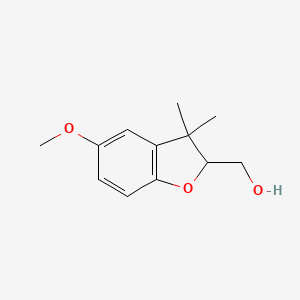
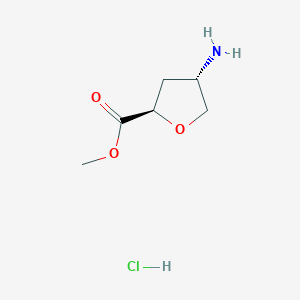
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
